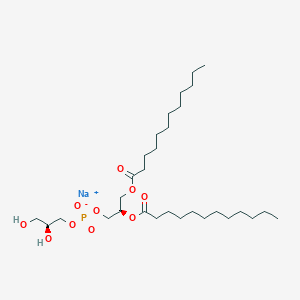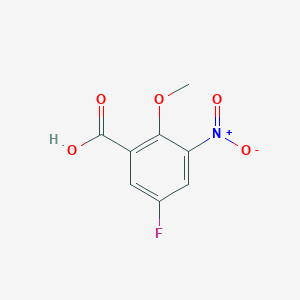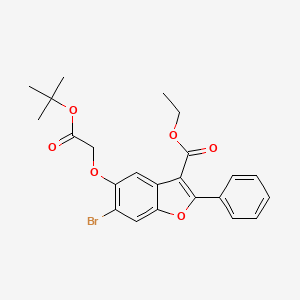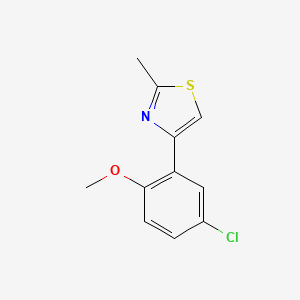![molecular formula C23H19IN6O2 B12044363 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an iodophenoxy group, a tetrazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps:
Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with formaldehyde to form 4-iodophenoxymethyl alcohol.
Synthesis of the Tetrazole Intermediate: The tetrazole ring is synthesized by reacting 4-cyanophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the condensation of the iodophenoxymethyl intermediate with the tetrazole intermediate in the presence of a suitable catalyst to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzamide moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or alcohols are common products.
Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing new drugs.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can facilitate binding to hydrophobic pockets, while the tetrazole ring can mimic natural substrates or inhibitors, disrupting normal biological functions. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-iodophenoxyacetic acid: Similar in having an iodophenoxy group but differs in its acetic acid moiety.
N-(4-tetrazolyl)benzamide: Shares the tetrazole and benzamide groups but lacks the iodophenoxy moiety.
4-iodophenylhydrazine: Contains the iodophenyl group but differs in its hydrazine functionality.
Uniqueness
What sets 3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide apart is its combination of the iodophenoxy, tetrazole, and benzamide groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C23H19IN6O2 |
|---|---|
Peso molecular |
538.3 g/mol |
Nombre IUPAC |
3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H19IN6O2/c1-16(18-5-9-21(10-6-18)30-15-25-28-29-30)26-27-23(31)19-4-2-3-17(13-19)14-32-22-11-7-20(24)8-12-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+ |
Clave InChI |
OUBCUYOMGQTFAF-WGOQTCKBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)/C3=CC=C(C=C3)N4C=NN=N4 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I)C3=CC=C(C=C3)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)


![3-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044308.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044338.png)




![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
